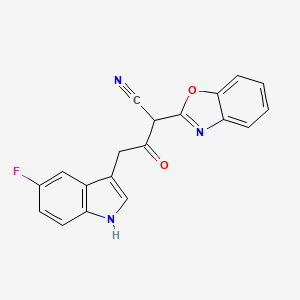

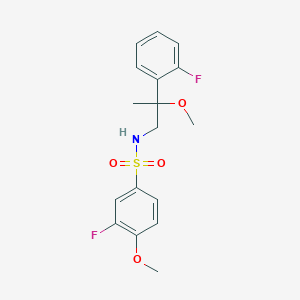

![molecular formula C7H14ClNO B2829071 (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis CAS No. 1820580-89-9](/img/structure/B2829071.png)

(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is a chemical compound with the CAS Number: 158182-89-9 . It is a powder in physical form and is often used for research purposes .

Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis

The molecular structure of “this compound” is complex and is represented by the InChI code: 1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5 (6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1…/s1 .Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 201.1 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Routes : Research by Mandzhulo et al. (2016) details the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. The process involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to amino alcohols which are further processed to yield morpholinone hydrochlorides (Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M., 2016).

Chemical Properties and Isomerization : Grubbs and Miyashita (1978) explored the preparation and isomerization reactions of 2-nickelahydrindanes, offering insight into the behavior of similar bicyclic compounds under various chemical conditions, which could be pertinent to understanding the reactivity of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis (Grubbs, R. H., & Miyashita, A., 1978).

Applications in Medicinal Chemistry

Stereochemical Studies : Maryanoff et al. (1989) conducted stereochemical studies on protonated bridgehead amines, including the determination of cis and trans B-C ring-fused structures. This research is fundamental for understanding the stereochemical preferences and conformational behavior of compounds like this compound (Maryanoff, B., McComsey, D., Inners, R., Mutter, M., Wooden, G., Mayo, S. L., & Olofson, R., 1989).

Building Blocks for Drug Discovery : Walker et al. (2012) highlighted the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate, a novel morpholine-based building block. This work illustrates the potential of morpholine derivatives in the design and development of new pharmacologically active compounds (Walker, D. P., Eklov, B. M., & Bedore, M. W., 2012).

Safety and Hazards

“(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis” is considered hazardous. It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . Safety precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Mécanisme D'action

Target of Action

Morpholines, a class of organic compounds to which this compound belongs, are known to interact selectively with rna targets, regulating gene expression .

Mode of Action

It’s worth noting that morpholines and their derivatives have been used in the development of oligonucleotide therapies for the treatment of mutagenic diseases . These synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target .

Biochemical Pathways

The general role of morpholines in oligonucleotide therapies suggests that they may influence pathways related to gene expression .

Result of Action

Based on the role of morpholines in oligonucleotide therapies, it can be inferred that they may have an impact on gene expression .

Propriétés

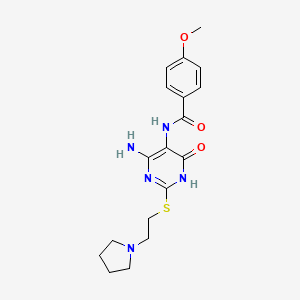

IUPAC Name |

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEHBYVWAVHAEP-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)OCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

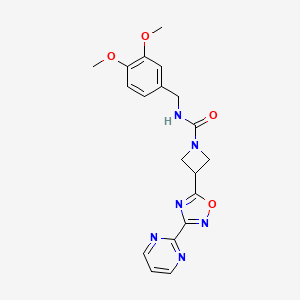

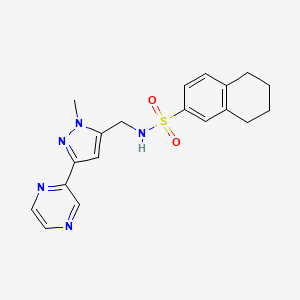

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)

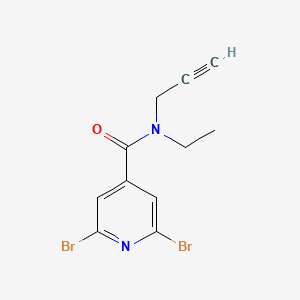

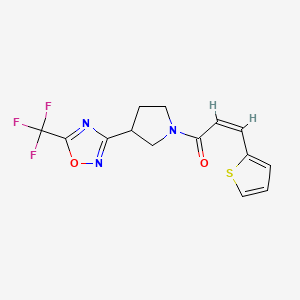

![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

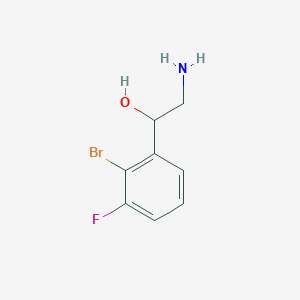

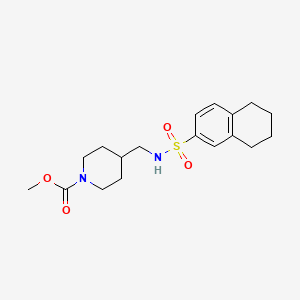

![2-Bromo-5-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2829004.png)

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)

![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)